Cas no 1088-08-0 (2',4',6'-Trihydroxydihydrochalcone)
1088-08-0 structure
Product Name:2',4',6'-Trihydroxydihydrochalcone
CAS番号:1088-08-0
MF:C15H14O4
メガワット:258.269264698029
CID:117414
PubChem ID:1226045
Update Time:2025-11-06
2',4',6'-Trihydroxydihydrochalcone 化学的及び物理的性質
名前と識別子
-
- 1-Propanone,3-phenyl-1-(2,4,6-trihydroxyphenyl)-
- 2'',4'',6''-TRIHYDROXYDIHYDROCHALCONE
- 3-cyclohexa-2,4-dien-1-yl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
- 2',4',6'-Trihydroxydihydrochalcone
- 2',4',6'-trihydroxydihydrochlacone
- 2',4',6'-Trihydroxyhydrochalcone
- 3-phenyl-1-(2,4,6-trihydroxyphenyl)-1-propanone
- 3-phenyl-1-(2,4,6-trihydroxy-phenyl)-propan-1-one
- AG-D-25427
- CTK4A6198
- pinocembrin dihydrochalcone
- Propiophenone,2',4'
- schoepfin C
- SureCN2493332
- cid_1226045
- 1088-08-0
- F92822
- MLS000863605
- MEGxp0_001770
- ACon1_000587
- CHEMBL503375
- NCGC00168937-01
- 3-phenyl-1-[2,4,6-tris(oxidanyl)phenyl]propan-1-one
- Oprea1_342811
- CS-0256555
- SCHEMBL455029
- 3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one
- 1-Propanone, 3-phenyl-1-(2,4,6-trihydroxyphenyl)-
- HMS2270P21
- BDBM93618
- QWQGMMRHTWIOGH-UHFFFAOYSA-N
- SMR000440736
- BRD-K37233286-001-01-2
- Z2065694361
- EN300-6496632
- CHEBI:181117
- AKOS040736356
- REGID_for_CID_1226045
- 3-phenylpropanoyl-phloroglucinol
- LMPK12120510
- AF-213/30142003
-
- インチ: 1S/C15H14O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-5,8-9,16,18-19H,6-7H2
- InChIKey: QWQGMMRHTWIOGH-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(=CC(=CC=1O)O)O)CCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 258.08922
- どういたいしつりょう: 258.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 55
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- 色と性状: 無色プリズム結晶
- PSA: 77.76
- LogP: 2.67460
2',4',6'-Trihydroxydihydrochalcone 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T212895-1mg |
2',4',6'-Trihydroxydihydrochalcone |
1088-08-0 | 1mg |
$ 495.00 | 2022-06-03 | ||
| TRC | T212895-2.5mg |
2',4',6'-Trihydroxydihydrochalcone |
1088-08-0 | 2.5mg |
$ 800.00 | 2022-06-03 | ||
| TRC | T212895-5mg |
2',4',6'-Trihydroxydihydrochalcone |
1088-08-0 | 5mg |
$ 1650.00 | 2022-06-03 | ||
| Enamine | EN300-6496632-0.05g |
3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one |
1088-08-0 | 95.0% | 0.05g |
$163.0 | 2025-03-21 | |
| Enamine | EN300-6496632-0.1g |
3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one |
1088-08-0 | 95.0% | 0.1g |
$241.0 | 2025-03-21 | |
| Enamine | EN300-6496632-0.25g |
3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one |
1088-08-0 | 95.0% | 0.25g |
$345.0 | 2025-03-21 | |
| Enamine | EN300-6496632-0.5g |
3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one |
1088-08-0 | 95.0% | 0.5g |
$544.0 | 2025-03-21 | |
| Enamine | EN300-6496632-1.0g |
3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one |
1088-08-0 | 95.0% | 1.0g |
$697.0 | 2025-03-21 | |
| Enamine | EN300-6496632-2.5g |
3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one |
1088-08-0 | 95.0% | 2.5g |
$1366.0 | 2025-03-21 | |
| Enamine | EN300-6496632-5.0g |
3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one |
1088-08-0 | 95.0% | 5.0g |
$2021.0 | 2025-03-21 |
2',4',6'-Trihydroxydihydrochalcone 関連文献
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
1088-08-0 (2',4',6'-Trihydroxydihydrochalcone) 関連製品
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- 4390-92-5(1-(2,4-Dihydroxyphenyl)butan-1-one)
- 1469-94-9(1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione)
- 3516-95-8(2’-Hydroxy-3-phenylpropiophenone)
- 938-46-5(1-(2,5-Dihydroxyphenyl)propan-1-one)
- 5792-36-9(2',4'-Dihydroxypropiophenone)
- 3144-54-5(1-(2,4-Dihydroxyphenyl)-1-hexanone)
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